3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine
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Overview
Description
3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzenesulfonyl group, a benzyl group, and a chloro substituent on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chloro Group: The chloro substituent can be introduced through electrophilic aromatic substitution using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The benzenesulfonyl group can be introduced by reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.
N-Benzylation: The final step involves the N-benzylation of the quinoline derivative using benzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amine derivatives.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux.
Substitution: Ammonia, thiols, dimethylformamide (DMF), and elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Biological Research: It is used as a probe to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The chloro and benzyl groups can enhance the compound’s binding affinity and selectivity towards specific targets. The compound can modulate cellular signaling pathways, leading to various biological effects such as apoptosis, cell cycle arrest, and inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and exhibit similar biological activities.
Chloroquinoline derivatives: These compounds have the chloro substituent on the quinoline ring and are known for their antimalarial and anticancer properties.
N-Benzylquinoline derivatives: These compounds have the N-benzyl group and are studied for their potential as central nervous system agents.
Uniqueness
3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine is unique due to the combination of the benzenesulfonyl, benzyl, and chloro groups on the quinoline core. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2S/c23-17-11-12-20-19(13-17)22(25-14-16-7-3-1-4-8-16)21(15-24-20)28(26,27)18-9-5-2-6-10-18/h1-13,15H,14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGRFQYEVXUDRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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